molecular formula C15H8FN2NaO3 B045421 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt CAS No. 775304-59-1

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt

Cat. No.: B045421
CAS No.: 775304-59-1
M. Wt: 306.22 g/mol
InChI Key: FGAFEQDJOICDCU-UHFFFAOYSA-M
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Description

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound is recognized as a potent and selective agonist of the G-protein-coupled receptor GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). The activation of GPR40 promotes glucose-dependent insulin secretion from pancreatic β-cells, making this sodium salt a critical pharmacological tool for investigating signaling pathways and therapeutic strategies for Type 2 diabetes. Its core structure, featuring the 1,2,4-oxadiazole heterocycle and a 2-fluorophenyl substituent, is optimized for receptor binding affinity and metabolic stability. Researchers utilize this compound in in vitro cell-based assays to study insulin secretion mechanisms, receptor-ligand interactions, and downstream metabolic effects. It serves as a key reference standard and a starting point for the design and development of novel anti-diabetic agents. Supplied as a sodium salt, it offers enhanced solubility in aqueous buffer systems, facilitating its direct application in biological experiments. This product is intended for research purposes by qualified laboratory personnel.

Properties

IUPAC Name

sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3.Na/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20;/h1-8H,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAFEQDJOICDCU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

The synthesis begins with the reaction of 3-cyanobenzoic acid methyl ester (1 mmol) with hydroxylamine hydrochloride (1.2 mmol) in methanol or ethanol at 60–70°C for 4–6 hours. This step forms the amidoxime intermediate, 3-(N-hydroxycarbamimidoyl)benzoic acid methyl ester, with >95% conversion. Excess hydroxylamine ensures complete reaction, while alcoholic solvents prevent byproduct formation.

Acylation with 2-Fluorobenzoyl Chloride

The amidoxime undergoes acylation with 2-fluorobenzoyl chloride (1.1 mmol) in the same solvent at 0–5°C for 1–2 hours. This low-temperature regime minimizes hydrolysis of the acyl chloride. The product, 3-(N-(2-fluorobenzoyl)carbamimidoyl)benzoic acid methyl ester, precipitates as a white solid and is filtered without further purification.

Cyclization to Oxadiazole

Cyclization is achieved by refluxing the acylated intermediate in tert-butanol at 130°C for 4 hours under Dean-Stark conditions to remove water. This step yields 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid methyl ester with 92% purity and 90–92% yield. Tert-butanol’s high boiling point facilitates efficient reflux while avoiding ester hydrolysis.

Hydrolysis to Sodium Salt

The methyl ester is hydrolyzed using aqueous NaOH (1.1 equiv) in tert-butanol/water (3:1 v/v) at 68–72°C for 3 hours. Subsequent cooling to 40–45°C precipitates the sodium salt, which is isolated via filtration, yielding 85–88% pure product.

Table 1: Four-Step Synthesis Parameters

StepReactantsSolventTemperatureTimeYield
13-Cyanobenzoate + NH₂OH·HClMethanol70°C6h>95%
2Amidoxime + 2-Fluorobenzoyl ClMethanol0°C2h90%
3Acylated Intermediatetert-Butanol130°C4h92%
4Methyl Ester + NaOHtert-Butanol/H₂O70°C3h88%

Optimized One-Pot Synthesis with In Situ Cyclization

Recent advancements enable a one-pot approach by combining steps 1–3 without intermediate isolation.

Reaction Conditions

3-Cyanobenzoic acid methyl ester (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and 2-fluorobenzoyl chloride (1.2 mmol) are heated in tert-butanol at 100°C for 12 hours. The one-pot method eliminates solvent switches and reduces processing time by 40%, achieving 84% overall yield.

Limitations

  • Impurity Formation : Prolonged heating above 100°C increases dimerization byproducts (5–7%).

  • Scale-Up Challenges : Requires precise stoichiometric control to maintain yields >80% at >10 kg batches.

Industrial-Scale Hydrolysis and Crystallization

For commercial production, hydrolysis is optimized for minimal solvent use and high purity.

Hydrolysis Protocol

A 74 kg batch of methyl ester is treated with 25.1% NaOH (43.5 kg) in tert-butanol/water (3:4.8 v/v) at 68–72°C. After 3 hours, the mixture is cooled to 40–45°C, and the sodium salt crystallizes. Filtration and washing with tert-butanol/water (1:1) yield 62 kg (83%) of product with 99.5% purity.

Crystallization Dynamics

  • Solvent Ratio : Tert-butanol/water >3:1 minimizes sodium salt solubility, enhancing yield.

  • Temperature Gradient : Cooling at 0.5°C/min ensures uniform crystal growth and reduces occluded impurities.

Table 2: Industrial Hydrolysis Performance

ParameterValue
Batch Size74 kg
NaOH Equiv1.1
Temperature70°C
Yield83%
Purity99.5%

Comparative Analysis of Synthetic Routes

Four-Step vs. One-Pot Methods

  • Yield : Four-step (88%) vs. One-pot (84%).

  • Purity : Four-step (99.5%) vs. One-pot (97%).

  • Cost : One-pot reduces solvent use by 30% but requires higher-purity reagents.

Solvent Impact

  • Methanol : Low-cost but limits hydrolysis control.

  • tert-Butanol : Enables high-temperature cyclization without ester degradation.

Critical Process Parameters and Troubleshooting

Key Variables

  • Hydroxylamine Stoichiometry : >1.2 equiv reduces unreacted nitrile impurities.

  • Acylation Temperature : <5°C prevents acyl chloride hydrolysis.

Common Issues

  • Low Cyclization Yield : Caused by insufficient water removal; solved using Dean-Stark traps.

  • Sodium Salt Hydration : Storage under nitrogen prevents hygroscopic degradation.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, fluorophenyl derivatives, and benzoate esters or amides.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds similar to 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid exhibit significant antimicrobial properties. The oxadiazole ring is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of oxadiazoles can effectively combat resistant strains of bacteria, which is critical in the face of rising antibiotic resistance.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma.

1.3 Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, making it a subject of interest for further research in cancer therapeutics. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Materials Science

2.1 Organic Electronics

The unique electronic properties of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt make it suitable for applications in organic electronics. Its ability to form stable thin films is advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing its charge transport properties to enhance device performance.

Analytical Chemistry

3.1 Fluorescent Probes

Due to its fluorinated phenyl group, the compound can serve as a fluorescent probe in analytical chemistry. Its fluorescence properties allow for sensitive detection methods in biological assays and environmental monitoring. Studies are ongoing to develop assays that utilize this compound for detecting specific biomolecules or environmental pollutants.

Data Summary Table

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAntimicrobial ActivityEffective against resistant bacterial strains
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Anticancer PotentialInduces apoptosis in cancer cell lines
Materials ScienceOrganic ElectronicsSuitable for OLEDs and OPVs
Analytical ChemistryFluorescent ProbesSensitive detection methods for biomolecules

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several oxadiazole derivatives, including 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt . The results indicated a significant reduction in bacterial colonies when treated with the compound, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory mechanisms of this compound using cell cultures exposed to inflammatory stimuli. The findings revealed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues of Ataluren

The 1,2,4-oxadiazole scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogs:

Compound Structure Key Substituents Pharmacological Profile References
Ataluren (Sodium Salt) 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt 2-Fluorophenyl, benzoic acid - Readthrough efficacy: 10–30% in PTC models
- Low toxicity (IC₅₀ > 100 µM in cell lines)
- Approved in EU for DMD
Trifluoromethyl Analog 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid Trifluoromethyl (CF₃) - Enhanced metabolic stability
- Higher lipophilicity (logP ~2.5)
- Investigational for PET imaging probes
Methyl-Sulfanyl Analog 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid 5-Methyl, sulfanyl linker - Potential antibacterial activity
- Improved solubility via sulfanyl group
- Preclinical stage
Isoxazole-Oxadiazole Hybrid 5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid Isoxazole, methylphenoxy - Antiviral activity (WIN series)
- Crystal structure resolved (PDB: 4XYZ)

Pharmacokinetic and Efficacy Comparisons

  • Readthrough Efficiency: Ataluren achieves ~25% readthrough efficiency in mdx mice (DMD model) at 10 mg/kg, outperforming aminoglycosides (e.g., gentamicin: ~5–15% at toxic doses) . The trifluoromethyl analog shows reduced readthrough activity (~15%) but superior tissue penetration due to lipophilicity .
  • Synthesis :
    Ataluren is synthesized via a metal-free tandem carboxamidation-cyclization route, ensuring eco-friendly production . Trifluoromethyl analogs require fluorinated building blocks, increasing synthetic complexity .

Research Findings and Clinical Implications

Ataluren in Clinical Trials

  • DMD : Phase III trials showed a 31.5-meter improvement in 6-minute walk distance vs. placebo .
  • CF : Phase II trials demonstrated a 5.7% increase in nasal epithelial CFTR function .

Limitations of Analogs

  • Methyl-Sulfanyl Analog : Lacks in vivo efficacy data; primarily a research tool for protein synthesis studies .

Biological Activity

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₉FN₂O₃
  • Molecular Weight : 284.24 g/mol
  • CAS Number : 775304-57-9

The compound features a unique oxadiazole ring that contributes to its biological properties, particularly in the modulation of various receptor systems.

Research indicates that compounds containing the oxadiazole moiety can interact with several biological targets, including:

  • Metabotropic Glutamate Receptors (mGluRs) : These receptors are implicated in various central nervous system disorders. Studies have shown that similar oxadiazole derivatives can act as allosteric modulators of mGluR5, enhancing glutamate-induced signaling without directly activating the receptor .
  • Antitumor Activity : The compound has been investigated for its potential antitumor effects. In vitro studies demonstrated that related oxadiazole derivatives induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways .

Biological Activity Overview

Activity Type Description Reference
mGluR ModulationActs as an allosteric modulator enhancing glutamate signaling.
Antitumor EffectsInduces apoptosis in cancer cells through various pathways.
Neuroprotective EffectsPotential protective effects against neurodegeneration in models of CNS disorders.

Case Studies and Research Findings

  • Allosteric Modulation of mGluR5 :
    • A study utilized high-throughput screening to identify compounds that enhance mGluR5 activity. The results indicated that 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt significantly potentiated glutamate responses in cultured cells .
  • Antitumor Activity :
    • In a series of experiments assessing the cytotoxicity of oxadiazole derivatives on various cancer cell lines, it was found that compounds similar to 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt exhibited substantial growth inhibition and apoptosis induction .
  • Neuroprotective Potential :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases by modulating glutamate signaling pathways and reducing excitotoxicity .

Q & A

Basic Research Questions

Q. What is the chemical identity and primary therapeutic application of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt?

  • Answer : The compound, also known as Ataluren sodium salt (IUPAC name: sodium 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate), is a small-molecule oxadiazole derivative (Molecular formula: C₁₅H₈FN₂O₃Na; Molecular weight: 306.23 g/mol) . It is primarily investigated as a translational readthrough-inducing drug (TRID) to suppress premature termination codons (PTCs) in genetic disorders like Duchenne muscular dystrophy (DMD) and cystic fibrosis. Its mechanism involves promoting ribosomal readthrough of nonsense mutations, restoring functional protein synthesis .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection.
  • Ventilation : Use in a fume hood to avoid inhalation (H335 hazard) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
  • Storage : Store at -20°C (powder form) or -80°C (in solution) to maintain stability .

Q. How is the compound typically synthesized, and what are its critical purity criteria?

  • Answer : A metal-free one-pot synthesis method is reported, involving carboxamidation and tandem cyclization reactions at room temperature, yielding Ataluren in two steps with >98% purity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity validation .

Advanced Research Questions

Q. How does Ataluren interfere with luciferase-based assays, and how can this be mitigated in screening studies?

  • Answer : Ataluren (PTC124) directly inhibits firefly luciferase activity, causing false positives in high-throughput screens . To address this:

  • Control Experiments : Include luciferase-only assays to identify nonspecific inhibitors.
  • Alternative Reporters : Use dual-luciferase systems (e.g., Renilla luciferase) for normalization .

Q. What computational methods are used to elucidate Ataluren’s binding interactions with ribosomal machinery?

  • Answer : Molecular dynamics (MD) simulations and quantum polarized ligand docking (QPLD) reveal that Ataluren’s oxadiazole ring engages in π-π stacking with mRNA bases, while the fluorophenyl group stabilizes interactions with ribosomal proteins . Free energy calculations (MM-GBSA) further validate binding affinities .

Q. What methodological challenges arise when assessing Ataluren’s readthrough efficiency in vitro versus in vivo?

  • Answer :

  • In Vitro Limitations : Cell-free systems (e.g., rabbit reticulocyte lysates) lack endogenous mRNA surveillance mechanisms (e.g., NMD), overestimating readthrough .
  • In Vivo Complexity : Animal models (e.g., mdx mice) require longitudinal dystrophin quantification via Western blot or mass spectrometry to account for variable expression .

Data Contradictions and Resolution Strategies

Q. Why do studies report conflicting efficacy of Ataluren in restoring functional proteins?

  • Answer : Discrepancies arise due to:

  • Context-Dependent Codon Usage : Readthrough efficiency varies with PTC sequence (e.g., UGA > UAG > UAA) .
  • Nonsense-Mediated Decay (NMD) : Co-administration of NMD inhibitors (e.g., cycloheximide) may enhance efficacy in cell models .
  • Resolution : Use site-directed mutagenesis to standardize PTC contexts and employ RNA-Seq to quantify NMD activity .

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